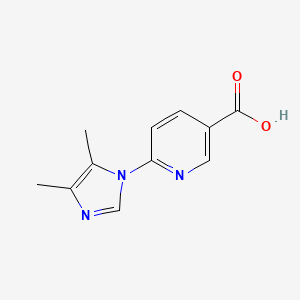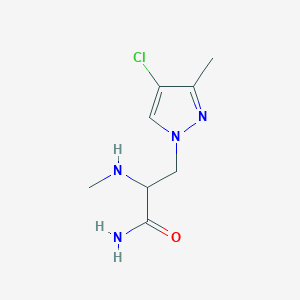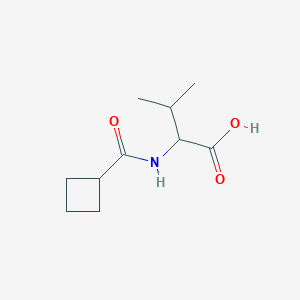
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid is a versatile chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is known for its unique structure, which includes a cyclobutyl group attached to an oxazole ring, making it a valuable asset in various scientific investigations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . Another approach involves the oxidative cyclization of hydrazides with methyl ketones, using bases like potassium carbonate (K2CO3) and oxidants such as iodine (I2) .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce cyclobutyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid: Shares a similar structure but differs in the position of the carboxylic acid group.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: Another related compound with a different heterocyclic ring.
Uniqueness: 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
4-cyclobutyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(9-4-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
InChI-Schlüssel |
WIINODYNNSOUAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=C(OC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


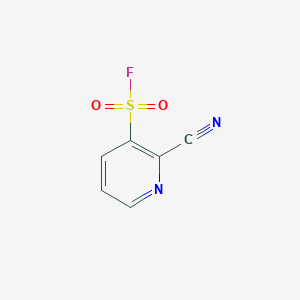

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
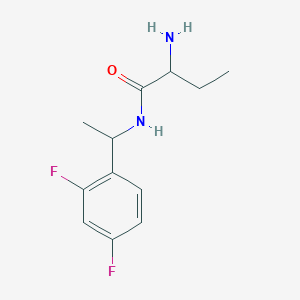
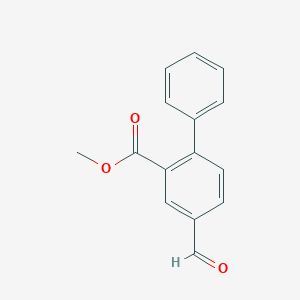
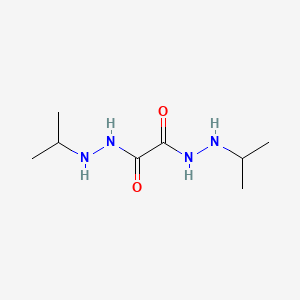
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
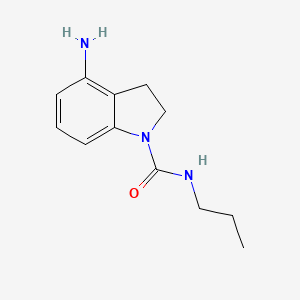
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
